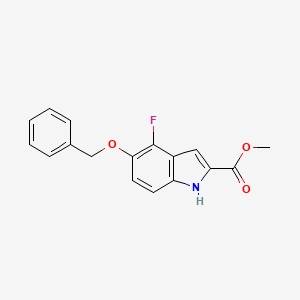
Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the 4-position, a benzyloxy group at the 5-position, and a methyl ester group at the 2-position of the indole ring. These substitutions confer unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The specific substitutions are introduced through subsequent reactions:
Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Benzyloxylation: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol derivatives.
Esterification: The methyl ester group at the 2-position is typically introduced through esterification reactions using methanol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups, depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl alcohol derivatives in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carbonyl derivatives such as aldehydes or ketones.
Reduction: Formation of alcohols from ester groups.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorine and benzyloxy substitutions enhance its binding affinity to certain receptors and enzymes, modulating their activity. The compound may act as an inhibitor or activator of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 4-fluoroindole-2-carboxylate: Lacks the benzyloxy group, resulting in different chemical and biological properties.
Methyl 5-benzyloxyindole-2-carboxylate: Lacks the fluorine atom, affecting its reactivity and interactions.
Methyl 4-chloro-5-benzyloxyindole-2-carboxylate: Substitution of fluorine with chlorine alters its electronic properties and reactivity.
The unique combination of fluorine and benzyloxy substitutions in this compound provides distinct chemical and biological characteristics, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H14FNO3 |
|---|---|
Peso molecular |
299.30 g/mol |
Nombre IUPAC |
methyl 4-fluoro-5-phenylmethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H14FNO3/c1-21-17(20)14-9-12-13(19-14)7-8-15(16(12)18)22-10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3 |
Clave InChI |
ADSKQWNKFDBWEK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(N1)C=CC(=C2F)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-4-[(4-methoxyphenoxy)methyl]cyclohexan-1-amine](/img/structure/B8494418.png)
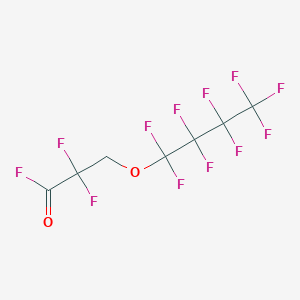
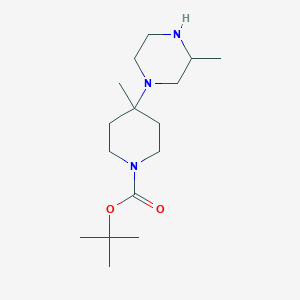
![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B8494438.png)

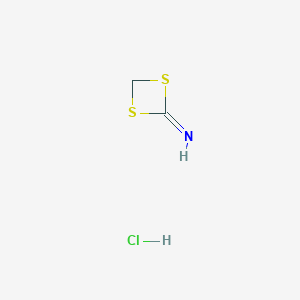
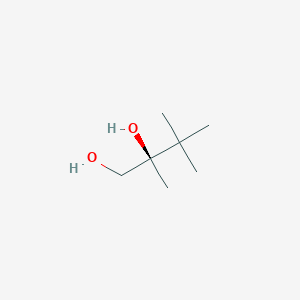
![8-bromo-2,3-dihydro-1H-benzo[f]chromene](/img/structure/B8494478.png)
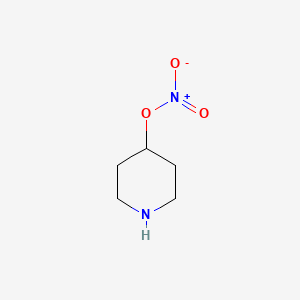

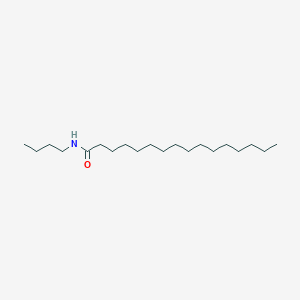
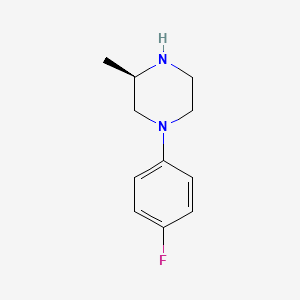

![N-(2,2-diethoxyethyl)-2,3-dihydrobenzo[b]furan-4-amine](/img/structure/B8494509.png)
